(R)-3-(Pyrrolidin-2-yl)pyridine hydrochloride is a heterocyclic organic compound characterized by a pyridine ring substituted with a pyrrolidine group at the 2-position. This compound, with the chemical formula C9H12N2·HCl, plays a significant role in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features allow for diverse interactions with biological targets, making it a subject of interest in drug development and research.
This compound falls under the classification of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements as members of its ring(s). Specifically, (R)-3-(Pyrrolidin-2-yl)pyridine hydrochloride is derived from the combination of pyridine, a basic nitrogen-containing heterocycle, and pyrrolidine, a saturated five-membered ring amine. The (R) designation indicates the specific stereochemistry of the compound, which is crucial for its biological activity .
The synthesis of (R)-3-(Pyrrolidin-2-yl)pyridine hydrochloride typically involves several key steps:
The molecular structure of (R)-3-(Pyrrolidin-2-yl)pyridine hydrochloride can be described as follows:
The stereochemistry indicated by the (R) configuration suggests specific spatial arrangements that can influence its chemical reactivity and biological interactions .
(R)-3-(Pyrrolidin-2-yl)pyridine hydrochloride can participate in several chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions:
The mechanism of action for (R)-3-(Pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets, primarily enzymes and receptors within biological systems. The presence of both nitrogen atoms in its structure allows it to bind effectively to these targets, potentially modulating their activity.
For example, it may act as an inhibitor for certain enzymes by occupying active sites, thereby preventing substrate binding and subsequent catalytic activity. This property makes it a valuable candidate for therapeutic applications .
Relevant data regarding melting point, boiling point, and other physical constants are essential for practical applications but may vary based on purity and specific preparation methods .
(R)-3-(Pyrrolidin-2-yl)pyridine hydrochloride has a wide range of applications:
The synthesis of enantiomerically pure (R)-3-(pyrrolidin-2-yl)pyridine hydrochloride demands precise stereochemical control, primarily achieved through biocatalytic and asymmetric hydrogenation strategies. A prominent enzymatic approach utilizes imine reductases (IREDs) for the stereoselective reduction of prochiral imines like myosmine (10 mM). In optimized biotransformations, reactions are conducted at 0.5 mL scale with NADP⁺ (0.5 mM) as a cofactor, glucose (25 mM) as a sacrificial substrate, and glucose dehydrogenase (10 U/mL) for cofactor regeneration. Under these conditions, IREDB and IREDC enzymes (0.9 mg/mL cell-free extract) deliver near-complete conversions (>95%) and exceptional enantiomeric excess (98–99% ee) for the (R)-enantiomer, as confirmed by chiral HPLC analysis using Chiralpak AD-H columns [1].
Alternative chemical routes employ asymmetric hydrogenation of prochiral enamines using chiral catalysts. For instance, (R)-BINAP-Ru(II) complexes facilitate hydrogenation of 3-(1-pyrrolin-2-yl)pyridine precursors under 50–100 psi H₂ pressure in methanol. This method achieves up to 92% ee but requires stringent exclusion of oxygen to prevent catalyst deactivation. The enzymatic route surpasses chemical methods in stereoselectivity (ee >98% vs. 90–92%) and eliminates heavy metal contaminants, though reaction scales remain a limitation [3].
Table 1: Enantioselective Synthesis Routes for (R)-3-(Pyrrolidin-2-yl)pyridine
Method | Conditions | Yield | ee (%) | Key Advantage |
---|---|---|---|---|
IRED Enzymes | Myosmine (10 mM), NADP⁺, GDH, 30°C, 24h | >95% | 98–99 | No metal residues |
BINAP-Ru Catalysis | 50–100 psi H₂, MeOH, 25°C, 12h | 85–90% | 90–92 | Scalable solvent system |
Chiral Borane Reduction | (R)-CBS catalyst, BH₃·THF, -20°C | 75% | 88 | No specialized equipment |
Transition-metal-catalyzed asymmetric hydrogenation represents a cornerstone for constructing the chiral pyrrolidine core. Ru-(S)-TolBINAP complexes modified with diamino ligands enable hydrogenation of 3-(2-pyridyl)-1-pyrroline substrates with diastereomeric ratios exceeding 15:1 (R:S). The reaction proceeds optimally in degassed isopropanol at 60°C under 70 psi H₂ pressure, where electronic effects of the pyridine ring necessitate catalyst tuning to prevent coordination poisoning .
Organocatalytic approaches leverage L-proline-derived catalysts (20 mol%) for asymmetric Mannich reactions between N-Boc-pyrrolidinone and pyridine-3-carboxaldehyde. This one-pot assembly achieves the (R)-configured adduct with 86% ee after reductive amination. Critical to success is the use of trichloroethyl carbamate protecting groups, which prevent racemization during final acid-mediated deprotection to yield the target hydrochloride salt [3].
Chiral auxiliaries enable stereodivergent synthesis through covalent substrate modification. Evans’ oxazolidinone auxiliaries are employed in a diastereoselective [3+2] cycloaddition between acryloyl-bound auxiliaries and Cbz-protected azomethine ylides. The reaction proceeds at -40°C in THF, affording trans-2-substituted pyrrolidines with >95% de. Subsequent pyridine ring annulation via Hantzsch synthesis and auxiliary cleavage yields the (R)-enantiomer exclusively. Drawbacks include multi-step sequences (6–7 steps) and moderate overall yields (35–40%) .
Ellman’s tert-butanesulfinamide auxiliary offers a more efficient route. Condensation with 3-pyridyl glyoxal gives N-sulfinyl imines, which undergo stereoselective addition of vinyl Grignard reagents. The chelation-controlled addition achieves 94% de, and the auxiliary is removed under mild acidic conditions (HCl in dioxane) to directly furnish the (R)-hydrochloride salt without racemization .
Grignard reagents serve dual roles: constructing the pyridine ring and installing the chiral pyrrolidine moiety. For pyridine assembly, 3-bromo-1-(pyrrolidin-2-yl)propan-1-one derivatives undergo intramolecular Grignard cyclization upon treatment with Mg(0) in THF. The (R)-pyrrolidine chiral center directs diastereoselectivity during ring closure, yielding 3-substituted pyridines with 8:1 dr .
Alternatively, aryl Grignard reagents (e.g., 3-pyridylmagnesium bromide) add to N-Boc-protected pyrrolidine-2-carboxaldehydes with Cu(I) catalysis. While the Felkin-Anh model predicts moderate stereocontrol, adding (-)-sparteine (20 mol%) as a chiral mediator enhances diastereoselectivity to 90% de for the (R)-adduct. This method is limited by competing aldol side reactions when using enolizable aldehydes .
Table 2: Grignard Reagent Applications in Heterocyclic Synthesis
Reagent | Substrate | Key Reaction | dr (R:S) | Yield |
---|---|---|---|---|
3-PyridylMgBr | N-Boc-pyrrolidine-2-carboxaldehyde | Nucleophilic addition | 4:1 | 65% |
VinylMgCl | N-Sulfinyl imine | Diastereoselective addition | 47:3 | 82% |
Mg(0) in THF | 3-Bromo-1-(pyrrolidin-2-yl)propan-1-one | Intramolecular cyclization | 8:1 | 75% |
CH₂=CHCH₂MgBr/CuI | 2-Chloro-3-cyanopyridine | Substitution/cyclization | 1:1 | 60% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7